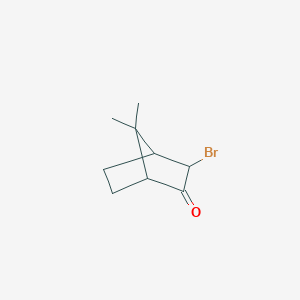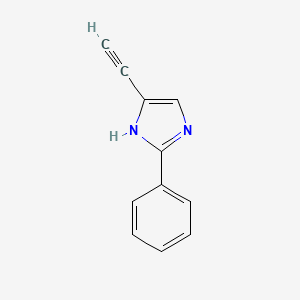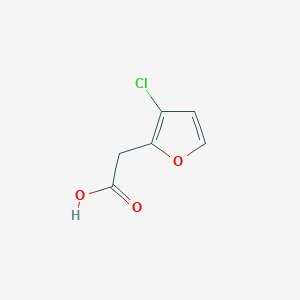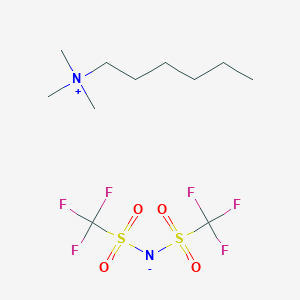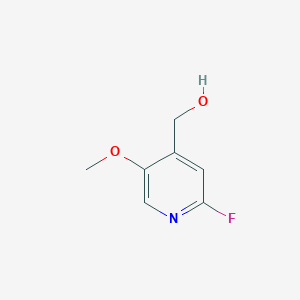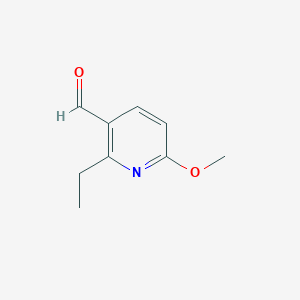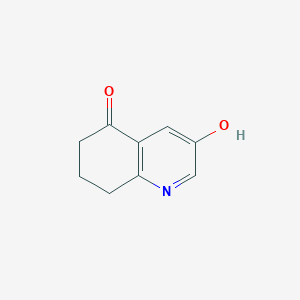
3-Hydroxy-7,8-dihydroquinolin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-7,8-dihydroquinolin-5(6H)-one, otherwise known as 3-hydroxyquinolin-5-one, is an organic compound that has been studied for its potential uses in a variety of scientific applications. It is a derivative of quinoline, an aromatic heterocyclic compound, and is a member of the hydroxyquinoline family. It can be used as a precursor to other compounds, and has been studied for its potential as an antimicrobial agent, anti-inflammatory agent, and anti-cancer agent.
科学的研究の応用
3-Hydroxyquinolin-5-one has been studied for its potential uses in a variety of scientific applications. It has been studied for its potential as an antimicrobial agent, anti-inflammatory agent, and anti-cancer agent. It has also been studied for its potential to inhibit the growth of certain bacteria, fungi, and viruses. In addition, it has been studied for its potential to inhibit the formation of biofilms, which are communities of bacteria that can form on surfaces and are resistant to antibiotics. It has also been studied for its potential to inhibit the growth of cancer cells.
作用機序
The mechanism of action of 3-hydroxyquinolin-5-one is not yet fully understood. It is believed to work by inhibiting the growth of bacteria, fungi, and viruses by disrupting their cell membranes. It is also believed to inhibit the formation of biofilms by disrupting the communication between the bacteria in the biofilm. It is also believed to inhibit the growth of cancer cells by interfering with the cell cycle.
Biochemical and Physiological Effects
3-Hydroxyquinolin-5-one has been studied for its potential biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to inhibit the formation of biofilms. In addition, it has been found to inhibit the growth of cancer cells. It has also been found to possess anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
The advantages of using 3-hydroxyquinolin-5-one in lab experiments include its relatively low cost and availability, its low toxicity, and its potential for use in a variety of applications. The limitations of using 3-hydroxyquinolin-5-one in lab experiments include its limited solubility in water, its limited stability in solution, and its potential for producing side effects in humans.
将来の方向性
The potential future directions for 3-hydroxyquinolin-5-one include further research into its potential as an antimicrobial agent, anti-inflammatory agent, and anti-cancer agent. In addition, further research into its mechanism of action and its potential biochemical and physiological effects could lead to new applications and uses for this compound. Finally, further research into its potential advantages and limitations for lab experiments could lead to improved methods for using this compound in laboratory settings.
合成法
3-Hydroxyquinolin-5-one can be synthesized in a variety of ways, including the use of quinoline as a starting material. Quinoline can be converted to 3-hydroxyquinolin-5-one through a reaction with hydroxylamine hydrochloride in aqueous ethanol. This reaction produces a mixture of 3-hydroxyquinolin-5-one and its isomer, 7-hydroxyquinolin-5-one. The two compounds can then be separated by column chromatography. Another method for synthesizing 3-hydroxyquinolin-5-one is the reaction of quinoline with formaldehyde and hydroxylamine hydrochloride in aqueous ethanol. This reaction produces a mixture of 3-hydroxyquinolin-5-one and its isomer, 5-hydroxyquinolin-5-one. The two compounds can then be separated by column chromatography.
特性
IUPAC Name |
3-hydroxy-7,8-dihydro-6H-quinolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-6-4-7-8(10-5-6)2-1-3-9(7)12/h4-5,11H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKWDFYLRRFKKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=N2)O)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-7,8-dihydroquinolin-5(6h)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

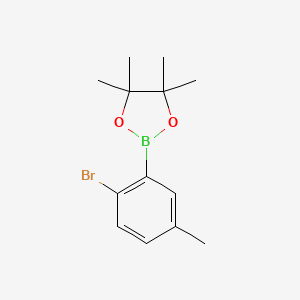

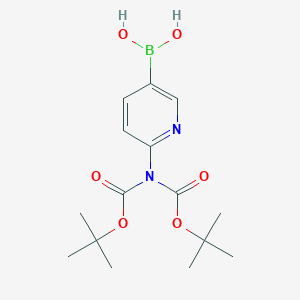
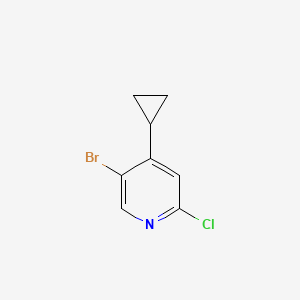
![tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B6306445.png)


